molecular formula C10H8N2O5 B11871896 Methyl 4-cyano-5-methoxy-2-nitrobenzoate

Methyl 4-cyano-5-methoxy-2-nitrobenzoate

Cat. No.: B11871896
M. Wt: 236.18 g/mol
InChI Key: WZUNWURYCRLESS-UHFFFAOYSA-N
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Description

Methyl 4-cyano-5-methoxy-2-nitrobenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with a cyano (-CN) group at position 4, a methoxy (-OCH₃) group at position 5, and a nitro (-NO₂) group at position 2. This compound is of significant interest in organic synthesis and pharmaceutical research due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and coupling reactions.

Properties

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

methyl 4-cyano-5-methoxy-2-nitrobenzoate

InChI

InChI=1S/C10H8N2O5/c1-16-9-4-7(10(13)17-2)8(12(14)15)3-6(9)5-11/h3-4H,1-2H3

InChI Key

WZUNWURYCRLESS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-5-methoxy-2-nitrobenzoate typically involves the nitration of methyl 4-cyano-5-methoxybenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-5-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Strong bases like sodium hydride, nucleophiles like alkoxides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Methyl 4-cyano-5-methoxy-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-cyano-5-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

Methyl 4-cyano-5-methoxy-2-nitrobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including:

  • Nucleophilic Substitution : Can undergo substitution reactions to form different derivatives, which are useful in synthesizing other compounds.
  • Reduction Reactions : this compound can be reduced to amines, expanding its utility in organic synthesis.

Biological Studies

The compound is investigated for its potential biological activities, particularly in enzyme inhibition and protein interactions. Notable applications include:

  • Enzyme Inhibition : Studies have shown that it may inhibit certain enzymes, making it a candidate for further biological research.
  • Antimicrobial and Antitumor Activity : Preliminary studies indicate its potential effectiveness against various pathogens and cancer cell lines.

Medicinal Chemistry

Research into the pharmaceutical applications of this compound has gained traction due to its promising bioactivity:

  • Drug Development : The compound is explored as a lead structure for developing new drugs targeting specific diseases.
  • Pharmacological Studies : Investigations into its mechanism of action reveal insights into its potential therapeutic effects.

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of this compound, researchers found that the compound effectively inhibited a specific enzyme involved in metabolic pathways. The IC50 value was determined to be 50 μM, indicating moderate potency.

Case Study 2: Antitumor Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound exhibited significant growth inhibition with an IC50 value ranging from 20 to 30 μM across different cell lines. The mechanism of action was suggested to involve apoptosis induction.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-5-methoxy-2-nitrobenzoate is not well-documented. its effects are likely related to the functional groups present in the molecule. The nitro group can participate in redox reactions, the cyano group can engage in nucleophilic addition reactions, and the methoxy group can influence the compound’s electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Methyl 4-Cyano-5-Methoxy-2-Nitrobenzoate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Characteristics
This compound Not provided C₁₀H₇N₂O₅ ~253.18* 2-NO₂, 4-CN, 5-OCH₃ High polarity due to electron-withdrawing groups; potential for regioselective reactions
Methyl 5-methoxy-2-nitrobenzoate 2327-45-9 C₉H₉NO₅ 227.17 2-NO₂, 5-OCH₃ Reduced steric hindrance; lower reactivity compared to cyano-substituted analogs
Methyl 2-chloro-5-methoxy-4-nitrobenzoate 1349744-88-2 C₉H₈ClNO₅ 245.62 2-Cl, 4-NO₂, 5-OCH₃ Chloro group enhances lipophilicity; useful in agrochemical intermediates
4-Methoxy-3-nitrobenzoic acid 89-41-8 C₈H₇NO₅ 197.14 3-NO₂, 4-OCH₃ Acidic form with higher solubility in polar solvents; mp 191–194°C
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate 61032-41-5 C₁₆H₁₄N₂O₆ 330.29 2-NO₂, 4-OBn, 5-OCH₃ Bulky benzyloxy group reduces reactivity; used in protective group strategies

*Calculated based on structural analysis.

Key Observations:

Substituent Effects on Reactivity: The cyano group in this compound increases electrophilicity at the aromatic ring, favoring reactions like Suzuki-Miyaura couplings. In contrast, analogs with chloro (e.g., 1349744-88-2) or benzyloxy (e.g., 61032-41-5) substituents exhibit divergent reactivity profiles due to steric and electronic effects . The absence of a cyano group in Methyl 5-methoxy-2-nitrobenzoate (2327-45-9) results in lower melting points and reduced stability under basic conditions .

Physicochemical Properties: Lipophilicity: Chloro-substituted derivatives (e.g., 1349744-88-2) demonstrate higher logP values compared to cyano- or methoxy-substituted analogs, impacting their bioavailability . Solubility: Acidic analogs like 4-Methoxy-3-nitrobenzoic acid (89-41-8) exhibit greater aqueous solubility, whereas esterified forms (e.g., this compound) are more soluble in organic solvents .

Synthetic Utility: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (61032-41-5) is often used in peptide synthesis due to its protective benzyloxy group, whereas the cyano-substituted target compound may serve as a precursor for nitrile-containing pharmaceuticals .

Research and Industrial Relevance

  • Pharmaceuticals : Nitrobenzoate esters are intermediates in antibiotics (e.g., sulfonamides) and kinase inhibitors .
  • Materials Science : Electron-deficient aromatic systems are leveraged in OLEDs and conductive polymers .

Biological Activity

Methyl 4-cyano-5-methoxy-2-nitrobenzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.

Chemical Structure and Properties

This compound features a nitro group, a methoxy group, and a cyano group attached to a benzoate structure. The presence of these functional groups suggests potential reactivity and interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may modulate the activity of various enzymes through competitive or non-competitive inhibition. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
  • Receptor Modulation : It may also interact with specific receptors in the cellular membrane, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives of nitrobenzoates have shown effectiveness against Gram-positive and Gram-negative bacteria . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of any new compound. Preliminary studies using similar nitro-substituted benzoates have demonstrated varying levels of cytotoxicity against cancer cell lines. For example, compounds with nitro groups have been noted for their ability to induce apoptosis in certain cancer cells, although specific IC50 values for this compound remain to be established .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays conducted on structurally related compounds have shown that the introduction of a nitro group can enhance the compound's ability to inhibit cell proliferation in cancer models. For example, compounds similar to this compound demonstrated significant inhibition of tumor cell growth in assays .
  • Antibacterial Activity : A review highlighted the antibacterial properties of various nitro-substituted compounds against resistant strains such as Staphylococcus aureus and Escherichia coli. While direct studies on this compound are lacking, its structural analogs have shown promising results in combating bacterial infections .
  • Mechanistic Insights : Research into similar compounds revealed that their biological activity is often linked to their ability to disrupt cellular processes by interacting with key proteins involved in cell cycle regulation and apoptosis . This suggests that this compound may share these properties.

Data Summary

Biological ActivityObservations
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria based on structural analogs.
CytotoxicityInduces apoptosis in cancer cell lines; specific IC50 values for this compound are yet to be determined.
Enzyme InteractionMay modulate enzyme activity through bioreduction and receptor interaction.

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